molecular formula C10H15BN2O2 B12285878 (6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid

(6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B12285878
M. Wt: 206.05 g/mol
InChI Key: GFPRBOGEEFJULV-UHFFFAOYSA-N
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Description

(6-(2-methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (6-(2-methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an unsaturated bond is rapid and proceeds in an anti-Markovnikov manner . The compound can also be synthesized through the reaction of 2-methyl-5-pyridinetrifluoromethanesulfonate with bis(pinacolato)diboron .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale hydroboration reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (6-(2-methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

    Reagents: Palladium catalysts, organic halides, bases (e.g., potassium carbonate)

    Conditions: Mild temperatures, typically around 50-80°C, in an inert atmosphere (e.g., nitrogen or argon)

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (6-(2-methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several steps:

Comparison with Similar Compounds

Uniqueness: (6-(2-methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid is unique due to its specific structure, which imparts distinct reactivity and selectivity in cross-coupling reactions. Its pyrrolidine ring enhances its stability and reactivity compared to other boronic acids .

Properties

Molecular Formula

C10H15BN2O2

Molecular Weight

206.05 g/mol

IUPAC Name

[6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C10H15BN2O2/c1-8-3-2-6-13(8)10-5-4-9(7-12-10)11(14)15/h4-5,7-8,14-15H,2-3,6H2,1H3

InChI Key

GFPRBOGEEFJULV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)N2CCCC2C)(O)O

Origin of Product

United States

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